molecular formula C17H17F3N2O4S B2905274 N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034305-24-1

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2905274
CAS No.: 2034305-24-1
M. Wt: 402.39
InChI Key: OAPBGCGVTRJAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide (hereafter referred to as the target compound) is a synthetic molecule featuring an ethanediamide (oxalamide) backbone with two distinct substituents:

  • Left side: A 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl group, combining a hydrophilic hydroxyethoxy chain and an aromatic thiophene ring.
  • Right side: A 3-(trifluoromethyl)phenyl group, known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4S/c18-17(19,20)12-2-1-3-13(8-12)22-16(25)15(24)21-9-14(26-6-5-23)11-4-7-27-10-11/h1-4,7-8,10,14,23H,5-6,9H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPBGCGVTRJAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CSC=C2)OCCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural homology with the target compound, enabling comparative analysis:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name (Source) Substituents (Left Side) Substituents (Right Side) Molecular Weight Key Features/Biological Data
Target Compound 2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl 3-(Trifluoromethyl)phenyl ~392.4* Ethanediamide linker; hydrophilic and aromatic motifs
N-{[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide 3-(2-Hydroxyethoxy)thiolan-3-ylmethyl 3-(Trifluoromethyl)phenyl 392.4 Thiolan (saturated thiophene) ring; similar MW
N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide 2-(Dimethylamino)-2-(thiophen-2-yl)ethyl 3-Acetamidophenyl ~376.4† Thiophen-2-yl; dimethylamino group
N'-[1,2-Bis(3-fluorophenyl)ethyl]-N-[4-(cyanomethoxy)phenyl]ethanediamide 1,2-Bis(3-fluorophenyl)ethyl 4-(Cyanomethoxy)phenyl N/A TMPRSS2 binding (ΔG = -7.198 kcal/mol)
N-[2-(1-Methylindol-5-yl)-2-(piperidinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide 2-(1-Methylindol-5-yl)-2-(piperidinyl)ethyl 3-(Trifluoromethyl)phenyl N/A Indole-piperidine hybrid; ethanediamide linker


*Inferred from structurally similar compound in .
†Calculated based on molecular formula.

Key Observations

Impact of Substituents on Physicochemical Properties
  • Hydrophilicity: The hydroxyethoxy group in the target compound enhances water solubility compared to dimethylamino () or thiolan () substituents.
  • Trifluoromethylphenyl Group : A common feature in , and 14, this group improves metabolic stability and membrane permeability due to its lipophilicity and electronegativity .
Structure-Activity Relationship (SAR) Trends
  • Ethanediamide Linker : Critical for hydrogen bonding with target proteins, as seen in σ-receptor ligands () and TMPRSS2 inhibitors ().
  • Thiophene vs.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving:

  • Step 1: Condensation of a thiophene-containing precursor (e.g., 3-thiophenecarboxaldehyde) with an ethanediamide backbone under Hantzsch thiazole-like conditions (ethanol solvent, 60–80°C) .
  • Step 2: Introduction of the trifluoromethylphenyl group via nucleophilic substitution or amide coupling, often using coupling agents like EDCI/HOBt in dichloromethane .
  • Intermediate Characterization:
    • NMR (¹H/¹³C) to confirm regioselectivity of the thiophene and hydroxyethoxy groups.
    • HPLC-MS to verify purity (>95%) and molecular weight consistency .

Basic: What spectroscopic techniques are essential for confirming structural integrity?

Methodological Answer:

  • FT-IR: Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, trifluoromethyl C-F vibrations at 1100–1200 cm⁻¹) .
  • X-ray Crystallography: Resolves 3D conformation, particularly the spatial arrangement of the thiophene and trifluoromethylphenyl moieties .
  • Elemental Analysis: Validates stoichiometric ratios (C, H, N, S) to rule out byproducts .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:
    • Solvent Screening: Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .
    • Catalyst Optimization: Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency for the trifluoromethylphenyl group .
  • In-line Analytics: Use Raman spectroscopy to monitor reaction progress in real time and minimize side reactions .

Advanced: How can conflicting bioactivity data across structural analogs be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Compare analogs (e.g., replacing thiophene with furan or varying the hydroxyethoxy chain length) to isolate key pharmacophores .
    • Dose-Response Curves: Quantify potency differences using in vitro assays (e.g., IC₅₀ values in enzyme inhibition studies) .
  • Data Reconciliation:
    • Meta-analysis: Aggregate data from multiple studies to identify trends (e.g., trifluoromethyl groups correlate with enhanced membrane permeability) .
    • Assay Standardization: Control variables like cell line selection (HEK293 vs. HeLa) or buffer pH to reduce variability .

Advanced: What computational strategies predict target binding modes and selectivity?

Methodological Answer:

  • Molecular Docking:
    • Use software (AutoDock Vina, Schrödinger) to model interactions between the compound’s thiophene/trifluoromethyl groups and hydrophobic pockets in target proteins (e.g., kinase domains) .
  • Molecular Dynamics (MD) Simulations:
    • Simulate >100 ns trajectories to assess stability of predicted binding poses in explicit solvent (TIP3P water model) .
  • Free Energy Perturbation (FEP):
    • Calculate binding affinity differences for analogs with minor structural changes (e.g., substitution of hydroxyethoxy with methoxy) .

Basic: What stability studies are recommended for long-term storage?

Methodological Answer:

  • Forced Degradation Studies:
    • Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the amide bond) .
  • Analytical Monitoring:
    • Stability-Indicating HPLC: Track formation of degradation products (e.g., free thiophene or trifluoromethylaniline) over 6–12 months .
  • Storage Recommendations:
    • Lyophilized form at -20°C under argon to prevent oxidation of the thiophene ring .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-solvent Systems:
    • Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug Design:
    • Introduce ionizable groups (e.g., phosphate esters) on the hydroxyethoxy chain for transient solubility .
  • Dynamic Light Scattering (DLS):
    • Confirm compound aggregation state in buffer (e.g., PBS pH 7.4) to rule out false-negative bioactivity results .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA):
    • Measure thermal stabilization of the target protein in lysates after compound treatment .
  • Photoaffinity Labeling:
    • Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with proximal proteins, followed by pull-down and MS identification .
  • CRISPR Knockout Controls:
    • Use target-deficient cell lines to confirm on-target effects (e.g., loss of activity in KO models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.